2-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
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Overview
Description
2-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a complex organic compound that features a thiazolidine ring, a dimethylphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves multiple stepsThe reaction conditions often include the use of catalysts such as copper and bases like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a nickel catalyst, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory process. This inhibition reduces the production of prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Mefenamic acid: An aminobenzoic acid with similar anti-inflammatory properties.
Ibuprofen: Another COX inhibitor with a different chemical structure.
Naproxen: A non-steroidal anti-inflammatory drug (NSAID) with similar therapeutic uses.
Uniqueness
2-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidine ring and dimethylphenyl group differentiate it from other similar compounds, potentially offering unique therapeutic benefits .
Properties
Molecular Formula |
C18H16N2O4S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-10-7-8-12(9-11(10)2)20-16(21)15(25-18(20)24)19-14-6-4-3-5-13(14)17(22)23/h3-9,15,19H,1-2H3,(H,22,23) |
InChI Key |
CZHWCCHXOJBJQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)O)C |
Origin of Product |
United States |
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